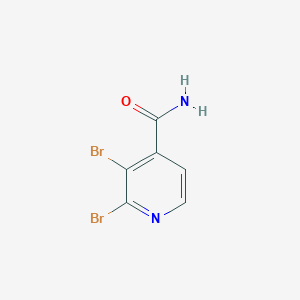
2,3-Dibromoisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromoisonicotinamide is a brominated derivative of isonicotinamide, characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the isonicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. One common method includes the reaction of isonicotinamide with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 2,3-Dibromoisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isonicotinamides can be formed.
Oxidation Products: Oxidized derivatives of isonicotinamide.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
科学的研究の応用
2,3-Dibromoisonicotinamide has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用機序
The mechanism of action of 2,3-Dibromoisonicotinamide involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes and interfering with DNA replication.
類似化合物との比較
Isonicotinamide: The parent compound, lacking the bromine atoms, with different reactivity and applications.
2-Bromoisonicotinamide: A mono-brominated derivative with distinct chemical properties.
Nicotinamide: Another isomer with the carboxamide group in a different position, widely known for its role in biological systems.
Uniqueness: 2,3-Dibromoisonicotinamide stands out due to the presence of two bromine atoms, which significantly alter its chemical reactivity and potential applications compared to its mono-brominated and non-brominated counterparts. This dual bromination enhances its ability to participate in diverse chemical reactions and increases its potential as a versatile intermediate in organic synthesis.
特性
分子式 |
C6H4Br2N2O |
|---|---|
分子量 |
279.92 g/mol |
IUPAC名 |
2,3-dibromopyridine-4-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) |
InChIキー |
KFLHOQBAPNXSQL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(=O)N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
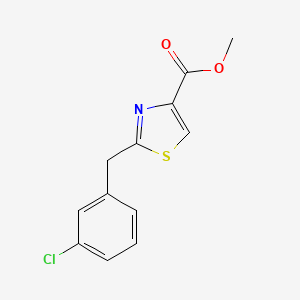
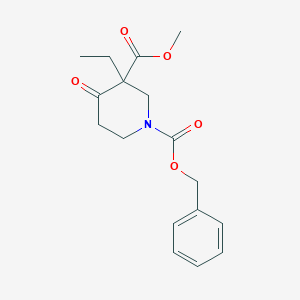
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
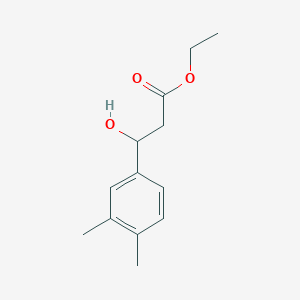
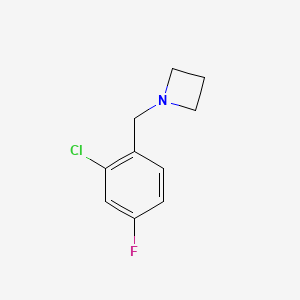
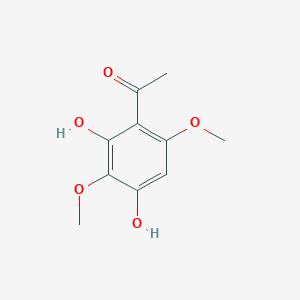
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
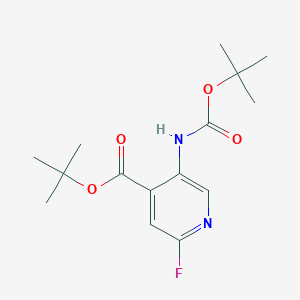
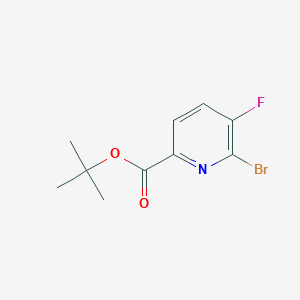
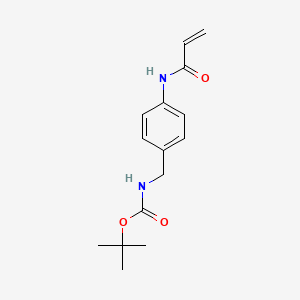
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
